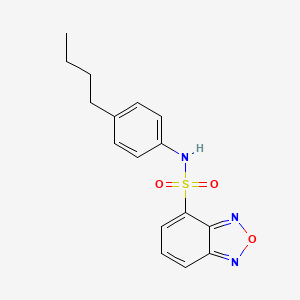![molecular formula C19H21NO6S B11122357 [2-({3-(Methoxycarbonyl)-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B11122357.png)
[2-({3-(Methoxycarbonyl)-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}amino)-2-oxoethoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(METHOXYCARBONYL)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, a methoxycarbonyl group, and an isopropylphenyl group
Preparation Methods
The synthesis of 2-({[3-(METHOXYCARBONYL)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID typically involves multiple steps, including the formation of the thiophene ring, the introduction of the methoxycarbonyl group, and the attachment of the isopropylphenyl group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to improve efficiency and reduce costs.
Chemical Reactions Analysis
2-({[3-(METHOXYCARBONYL)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[3-(METHOXYCARBONYL)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-({[3-(METHOXYCARBONYL)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-({[3-(METHOXYCARBONYL)-4-[4-(PROPAN-2-YL)PHENYL]THIOPHEN-2-YL]CARBAMOYL}METHOXY)ACETIC ACID can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and may have similar chemical properties.
Methoxycarbonyl compounds: These compounds contain the methoxycarbonyl group and may undergo similar reactions.
Isopropylphenyl compounds: These compounds include the isopropylphenyl group and may have similar biological activities
Properties
Molecular Formula |
C19H21NO6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[2-[[3-methoxycarbonyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C19H21NO6S/c1-11(2)12-4-6-13(7-5-12)14-10-27-18(17(14)19(24)25-3)20-15(21)8-26-9-16(22)23/h4-7,10-11H,8-9H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
GMLYFTVAQCURQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)COCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(2-fluorophenyl)-2-oxoacetamide](/img/structure/B11122279.png)

![N~3~-allyl-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11122304.png)
![4-fluoro-N'-{(E)-[5-nitro-2-(piperidin-1-yl)phenyl]methylidene}benzohydrazide](/img/structure/B11122316.png)
![N'-[(E)-furan-2-ylmethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11122320.png)
![methyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B11122321.png)
![6,7-Dimethyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122328.png)
![1-(4-Methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122331.png)
![5-(4-chlorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11122338.png)
![2-Cyclopropyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11122343.png)
![3-chloro-6-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11122345.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11122352.png)
![8-chloro-7-[(3-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11122356.png)
